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molecular formula C6H14N2O B3282545 O-(1-methylpiperidin-4-yl)hydroxylamine CAS No. 752170-00-6

O-(1-methylpiperidin-4-yl)hydroxylamine

Cat. No. B3282545
M. Wt: 130.19 g/mol
InChI Key: BHUUSKYOCPUWDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08877743B2

Procedure details

To a solution of 2-[(1-methylpiperidin-4-yl)oxy]-1H-isoindole-1,3(2H)-dione 49 (1.18 g, 4.53 mmol) in a mixture of ethanol (3 mL) and DCM (18 mL) was added hydrazine hydrate (0.268 g, 4.53 mmol). The reaction mixture was stirred at room temperature for 4.5 h. Precipitate was filtered off. The filtrate was evaporated and sonicated in ethyl acetate (20 mL). Solid was filtered off and filtrate was evaporated to give the residue which was subjected to chromatography to give 50 (0.15 g, 25%) as a colorless oil.
Name
2-[(1-methylpiperidin-4-yl)oxy]-1H-isoindole-1,3(2H)-dione
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
0.268 g
Type
reactant
Reaction Step Two
Name
Yield
25%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][CH:5]([O:8][N:9]2C(=O)C3C(=CC=CC=3)C2=O)[CH2:4][CH2:3]1.O.NN>C(O)C.C(Cl)Cl>[NH2:9][O:8][CH:5]1[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]1 |f:1.2|

Inputs

Step One
Name
2-[(1-methylpiperidin-4-yl)oxy]-1H-isoindole-1,3(2H)-dione
Quantity
1.18 g
Type
reactant
Smiles
CN1CCC(CC1)ON1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
18 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.268 g
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 4.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
sonicated in ethyl acetate (20 mL)
FILTRATION
Type
FILTRATION
Details
Solid was filtered off
CUSTOM
Type
CUSTOM
Details
filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
to give the residue which

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
NOC1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.15 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 25.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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